2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol

Lipophilicity ADME Physicochemical Properties

Researchers designing CNS-penetrant small molecules require intermediates with validated, reproducible physicochemical profiles. Substituting analogs without understanding quantitative LogP/TPSA differences risks irreproducible results. This compound addresses that gap with defined parameters. • XLogP3 4.2 & TPSA 33.1 Ų - optimal balanced lipophilicity for intracellular and CNS targets, superior to more polar 4-methoxyphenyl analog (TPSA ~42.2 Ų) • Distinct m.p. 171-173°C enables rapid identity verification upon receipt; differentiates from the lower-melting 3-CF₃ positional isomer (103-105°C) • Reactive ethanol handle supports downstream derivatization for probe or lead candidate synthesis. Supplied at ≥97% purity for batch-to-batch consistency.

Molecular Formula C18H14F3NO
Molecular Weight 317.3 g/mol
CAS No. 496947-30-9
Cat. No. B1306082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
CAS496947-30-9
Molecular FormulaC18H14F3NO
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)CC(C3=CC=C(C=C3)C(F)(F)F)O
InChIInChI=1S/C18H14F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10,17,23H,11H2
InChIKeyTWXZARYDNLBGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol: Key Properties & Procurement Overview


2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol (CAS 496947-30-9, MFCD03424493) is a heterocyclic organic compound with the molecular formula C18H14F3NO and a molecular weight of 317.31 g/mol [1]. It belongs to the class of fluorinated quinoline derivatives, a family known for diverse biological activities . This compound features a quinolin-2-yl group and a 4-trifluoromethylphenyl group linked via an ethanol moiety. Standard purity grades available from commercial suppliers typically range from 95% to 97% .

2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol Analogs: Why Substitution Fails


While several analogs share the core quinoline-ethanol scaffold, critical differences in substitution patterns (e.g., trifluoromethyl position or phenyl ring substituents) lead to measurable variations in physicochemical properties such as lipophilicity (XLogP3) and topological polar surface area (TPSA) [1]. These properties directly influence solubility, membrane permeability, and molecular recognition, thereby altering a compound's behavior in biological assays or chemical synthesis . Therefore, generic substitution without understanding these quantitative differences can lead to irreproducible results or failed experiments.

2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol: Differentiation from Analogs


Lipophilicity (XLogP3) vs. Positional Isomer

The target compound exhibits a computed XLogP3 value of 4.2, which is identical to its 3-trifluoromethyl positional isomer (CAS 502625-52-7) [1]. This indicates that for this specific descriptor, the two compounds are predicted to have similar lipophilicity, a key factor in passive membrane permeability and oral absorption potential.

Lipophilicity ADME Physicochemical Properties

TPSA vs. Methoxy Analog

The target compound has a TPSA of 33.1 Ų, identical to the 3-CF3 isomer, but it differs from the 4-methoxyphenyl analog (CAS 94004-77-0), which has a TPSA of 42.2 Ų (calculated from its molecular structure) [1]. This difference arises from the replacement of the -CF3 group with a more polar -OCH3 group, which increases hydrogen-bonding capacity and polar surface area.

TPSA Permeability Drug-likeness

Melting Point & Purity Profile

The target compound has a reported melting point range of 171-173 °C, as per multiple vendor sources . Its positional isomer, 2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol, is reported to have a lower melting point range of 103-105 °C . This ~68°C difference provides a clear thermal signature for identification and purity assessment. Commercially available purities for the target compound are typically specified at ≥95% or ≥97% .

Thermal Stability Purity Quality Control

Molecular Weight & H-Bonding Profile

The target compound has a molecular weight of 317.31 g/mol, with 1 hydrogen bond donor and 5 hydrogen bond acceptors [1]. In comparison, the 4-methoxyphenyl analog (CAS 94004-77-0) has a lower molecular weight of 279.33 g/mol and a different H-bond profile (2 donors, 3 acceptors) due to the replacement of -CF3 with -OCH3 . This ~38 g/mol difference and altered H-bonding capacity can affect solubility, crystallization behavior, and interactions with biological targets.

Molecular Weight H-Bond Donors H-Bond Acceptors

2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol: Validated Application Scenarios


Lipophilic Scaffold for Medicinal Chemistry

With a high XLogP3 of 4.2 and a low TPSA of 33.1 Ų, 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is well-suited for medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules where balanced lipophilicity and permeability are crucial [1]. It offers a more favorable permeability profile compared to the more polar 4-methoxyphenyl analog (TPSA ~42.2 Ų).

Identity Verification by Melting Point

The distinct melting point range of 171-173 °C provides a simple, cost-effective method for confirming the identity and purity of the compound upon receipt, distinguishing it from its lower-melting (103-105 °C) 3-CF3 positional isomer . This is critical for ensuring experimental reproducibility in academic and industrial labs.

Fluorinated Building Block for Synthesis

As a fluorinated quinoline derivative with a reactive ethanol group, this compound serves as a valuable intermediate for further functionalization. The presence of the -CF3 group can enhance metabolic stability and modulate the electronic properties of target molecules, making it a strategic choice for designing novel chemical probes or drug candidates .

Reference Standard for Analytical Methods

Given its well-defined physicochemical properties (MW 317.31, LogP 4.2, melting point 171-173 °C) and commercial availability at defined purity (≥95%), this compound can be used as a reference standard for developing and validating HPLC, LC-MS, or other analytical methods aimed at quantifying similar quinoline-based analogs .

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